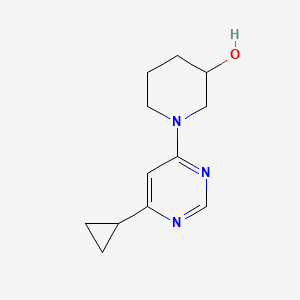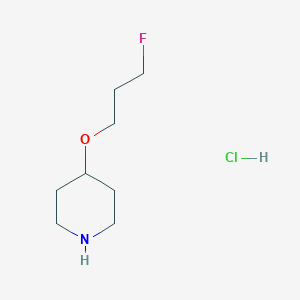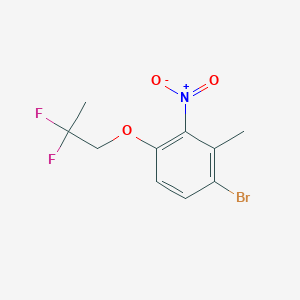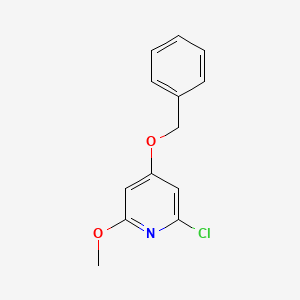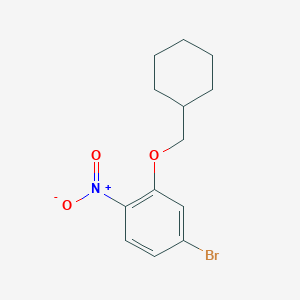![molecular formula C7H12N2O2 B1531679 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 1706439-82-8](/img/structure/B1531679.png)
2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
Descripción general
Descripción
“2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one” is a chemical compound with the molecular formula C8H14N2O2. It is a member of morpholines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Síntesis de estructuras aza-bicíclicas puenteadas
El marco bicíclico de este compuesto lo convierte en un precursor ideal para la síntesis de estructuras aza-bicíclicas puenteadas complejas. Estas estructuras son significativas en la química medicinal por su potencial para imitar la forma tridimensional de moléculas biológicamente activas .
Desarrollo de inhibidores de la quinasa p38
Este compuesto sirve como reactivo en la preparación de diaza/aza/ftalazinas, que se estudian por sus efectos inhibitorios sobre la quinasa p38 . La quinasa p38 es una proteína involucrada en las respuestas inflamatorias, y los inhibidores pueden usarse para tratar enfermedades como la artritis reumatoide y la psoriasis.
Aplicaciones de síntesis quimioenzimática
El proceso de síntesis quimioenzimática utiliza este compuesto para la producción de fármacos terapéuticos . Su reactividad permite la creación de sustancias enantioméricamente puras, que son cruciales para el desarrollo de fármacos con menos efectos secundarios.
Precursor para la síntesis de análogos
El compuesto se utiliza en la síntesis de análogos de la bredinina . La bredinina, o mizoribina, es un agente inmunosupresor, y la creación de análogos puede ayudar a descubrir fármacos con perfiles de eficacia y seguridad mejorados.
Mecanismo De Acción
Target of Action
The compound has a structure similar to γ-amino butyric acid (GABA), suggesting that it might interact with GABA receptors . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.
Análisis Bioquímico
Biochemical Properties
2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with γ-amino butyric acid (GABA) receptors, influencing neurotransmission processes . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAergic neurons, thereby affecting neurotransmitter release and synaptic plasticity . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, leading to changes in ion channel activity and subsequent alterations in neuronal excitability . This binding interaction can result in either the inhibition or activation of the receptor, depending on the specific subtype of GABA receptor involved. Additionally, the compound may influence enzyme activity by acting as a competitive inhibitor or activator, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell. For instance, it may enhance the production of certain neurotransmitters while inhibiting the breakdown of others, thereby modulating synaptic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects . The compound’s accumulation in specific tissues, such as the brain, highlights its potential role in modulating neurological functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively, thereby modulating cellular processes such as neurotransmission and metabolic activity.
Propiedades
IUPAC Name |
2-amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-2-7(10)9-3-6-1-5(9)4-11-6/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCKNQJZVFTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


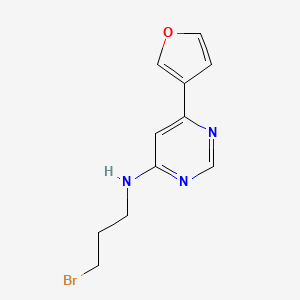


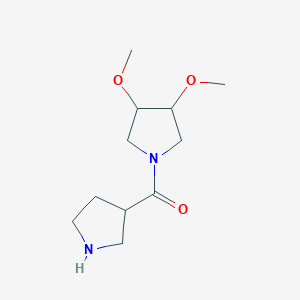

![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)
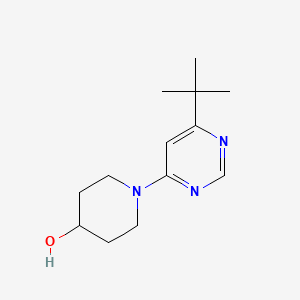
amino}acetic acid](/img/structure/B1531608.png)
